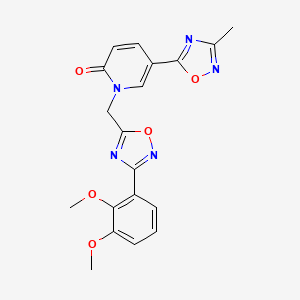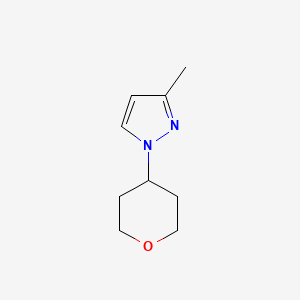![molecular formula C11H10F3N3O4 B2670136 (E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine CAS No. 338960-16-0](/img/structure/B2670136.png)
(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a nitro group (-NO2), an imine group (=NH), a methoxy group (-OCH3), and a trifluoromethoxy group (-OCF3) attached to a phenyl ring. The presence of these groups could give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing nitro and trifluoromethoxy groups, which could potentially impact the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the nitro, imine, and trifluoromethoxy groups. The nitro group is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack. The imine group could potentially undergo hydrolysis, reduction, or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Photoreactive and Photochromic Materials
Studies have demonstrated the use of compounds with nitro, methoxy, and imine groups in creating materials that exhibit photochromic properties. For instance, N-phenyl-2-aminotropones and their derivatives have been shown to undergo prototropic tautomerism and exhibit solid-state photochromism, a property that could be harnessed for creating smart materials and optical devices (Ito, Amimoto, & Kawato, 2011).
Medicinal Chemistry
In the field of medicinal chemistry, compounds with structures similar to "(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine" have been explored for their biological activities. For example, analogs of 4-nitrobenzylthioinosine have been studied for their ability to inhibit nucleoside transport, showcasing the potential of nitro and methoxy substituted compounds in developing therapeutic agents (Tromp et al., 2004).
Organic Synthesis and Catalysis
Compounds containing nitro, imine, and methoxy groups are pivotal in organic synthesis and catalysis. The Lewis acid-catalyzed addition of nitroalkanes to imines, yielding beta-nitro amines, exemplifies the utility of such molecules in synthesizing complex organic compounds (Anderson, Peace, & Pih, 2000).
Chemical Sensitivity and Substitution Reactions
Research on the influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom in N1N1-dimethylbenzamidines provides insights into the chemical behavior of similarly structured compounds. Such studies are crucial for understanding reactivity patterns and designing molecules with desired properties (Oszczapowicz & Krawczyk, 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O4/c1-20-16-7-9(17(18)19)6-15-8-2-4-10(5-3-8)21-11(12,13)14/h2-7,16H,1H3/b9-7+,15-6? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHVAQIEFUXLQL-OTQCZTGLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=CC=C(C=C1)OC(F)(F)F)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)



![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2670059.png)
![1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2670064.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2670065.png)


![2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2670069.png)
![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2670070.png)


![1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2670073.png)